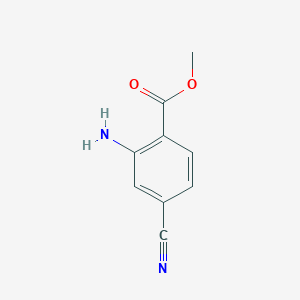

Methyl 2-amino-4-cyanobenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-amino-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYAYJCEAKQYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256512 | |

| Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159847-83-3 | |

| Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159847-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to Methyl 2-amino-4-cyanobenzoate (CAS: 159847-83-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Methyl 2-amino-4-cyanobenzoate is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in contemporary drug discovery and organic synthesis. Its unique substitution pattern, featuring an amine, a nitrile, and a methyl ester on a benzene ring, provides three distinct points for chemical modification. This allows for the strategic and controlled construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, reactivity, applications, and safety considerations, providing researchers with the foundational knowledge required to effectively utilize this important intermediate. Notably, its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1]

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in research and development. The following tables summarize the key identifiers and computed physicochemical properties of Methyl 2-amino-4-cyanobenzoate.

Chemical Identity

| Identifier | Value |

| CAS Number | 159847-83-3[1][2][3] |

| Molecular Formula | C₉H₈N₂O₂[1][2][3] |

| Molecular Weight | 176.17 g/mol [2] |

| IUPAC Name | methyl 2-amino-4-cyanobenzoate |

| SMILES | O=C(OC)C1=CC=C(C#N)C=C1N[2][3] |

| InChI Key | VCYAYJCEAKQYAM-UHFFFAOYSA-N[2] |

| PubChem ID | 10103677[2] |

Physicochemical Characteristics (Computed)

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 76.1 Ų | PubChem |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

| Molar Refractivity | 46.84 | [4] |

| LogP (Predicted) | 1.8 | PubChem |

digraph "Methyl_2_amino_4_cyanobenzoate" { graph [fontname="Arial", fontsize=12, size="5,5", ratio=fill]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents N1 [label="H₂N"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="CH₃"]; C9 [label="C"]; N2 [label="N"];

// Edges for the ring C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];

// Edges for substituents C1 -- N1; C2 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C4 -- C9; C9 -- N2 [style=triple];

// Invisible nodes for positioning {rank=same; C1; C2; C3; C4; C5; C6;} }

Caption: Molecular Structure of Methyl 2-amino-4-cyanobenzoate.

Section 2: Reactivity Profile and Synthetic Utility

The synthetic value of Methyl 2-amino-4-cyanobenzoate stems from its three distinct functional groups, which can be manipulated with a high degree of chemoselectivity.

-

Aniline-type Amino Group (-NH₂): This is a versatile nucleophilic center. It readily undergoes acylation, alkylation, and sulfonylation. It can also be diazotized to form a diazonium salt, which is a gateway to a vast array of other functionalities (e.g., -OH, -F, -Cl, -Br, -I) via Sandmeyer-type reactions.

-

Nitrile Group (-C≡N): The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (-CH₂NH₂), providing a flexible linker.

-

Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis, yielding the corresponding carboxylic acid. It can also undergo amidation by reacting with amines to form amides, a crucial reaction in the construction of PROTACs and other complex molecules.

Caption: Reactivity map showing potential transformations.

Section 3: Application in Drug Discovery

The primary application of Methyl 2-amino-4-cyanobenzoate is as an intermediate in the synthesis of high-value compounds, particularly for pharmaceuticals.

Intermediate for Autotaxin Inhibitors

Patents reveal its use as a key starting material in the synthesis of novel octahydro-pyrrolo[3,4-c]-pyrrole derivatives, which are potent inhibitors of autotaxin (ATX).[5] ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer, fibrosis, and inflammation. The amino group of Methyl 2-amino-4-cyanobenzoate is typically protected or modified early in the synthetic sequence.

Scaffold for Protein Degraders (PROTACs)

The compound is commercially marketed as a "Protein Degrader Building Block," highlighting its utility in constructing PROTACs.[1] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The trifunctional nature of this scaffold is ideal for this purpose:

-

The amino group can be functionalized to link to a ligand for an E3 ligase (e.g., cereblon or VHL).

-

The ester group can be hydrolyzed to an acid and then coupled to a linker.

-

The nitrile group can be used as a stable anchor or transformed into an amine to attach a ligand for the target protein.

Section 4: Exemplary Synthetic Protocol

Objective: Synthesis of Methyl 2-(pivalamido)-4-cyanobenzoate.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-amino-4-cyanobenzoate (1.0 eq, e.g., 776 mg, 4.4 mmol) in pyridine (approx. 8 mL/g).

-

Cooling: Cool the resulting solution to 0°C using an ice bath.

-

Reagent Addition: Add pivaloyl chloride (1.2 eq, e.g., 637 mg, 5.29 mmol) dropwise to the cooled solution. A precipitate may form during the addition.

-

Reaction Monitoring: Stir the reaction at 0°C for 2 hours. Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, partition the mixture between 1 M aqueous hydrochloric acid and a suitable organic solvent (e.g., ethyl acetate/2-methyltetrahydrofuran).

-

Extraction & Washing: Separate the layers and wash the organic layer sequentially with water, 2 M aqueous sodium carbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by a suitable method, such as column chromatography on silica gel, to obtain the final product.

Caption: Workflow for the N-acylation of Methyl 2-amino-4-cyanobenzoate.

Section 5: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

| Safety Aspect | Information |

| GHS Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning [2] |

| Hazard Statements | H302: Harmful if swallowed.[2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store at room temperature in a dry, well-ventilated place.[1] |

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes.

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

- Methyl 2-amino-4-cyanobenzoate Supporting Information. (n.d.).

- 4-cyanobenzoic acid Supporting Information. (n.d.).

-

159847-83-3 | Methyl 2-amino-4-cyanobenzoate. (n.d.). Fluorinated Building Blocks. Retrieved from [Link]

- WO2014139978A1 - New octahydro-pyrrolo[3,4-c]-pyrrole derivatives and analogs thereof as autotaxin inhibitors. (n.d.). Google Patents.

-

US10669285B2 - Condensed[4][5] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. (n.d.). Google Patents. Retrieved from

-

Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 2-amino-4-cyanobenzoate, min 97%, 1 gram. (n.d.). Aladdin Scientific. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 159847-83-3 | Methyl 2-amino-4-cyanobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. appchemical.com [appchemical.com]

- 4. rsc.org [rsc.org]

- 5. WO2014139978A1 - New octahydro-pyrrolo[3,4-c]-pyrrole derivatives and analogs thereof as autotaxin inhibitors - Google Patents [patents.google.com]

- 6. US10669285B2 - Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Methyl 2-amino-4-cyanobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical building blocks, certain scaffolds emerge as particularly valuable due to their inherent reactivity and versatile functionality. Methyl 2-amino-4-cyanobenzoate is one such compound, a key intermediate whose unique substitution pattern makes it a cornerstone in the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and critical applications, with a particular focus on its emerging role in the development of targeted protein degraders.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental properties. Methyl 2-amino-4-cyanobenzoate is characterized by the following attributes:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| CAS Number | 159847-83-3 | [1][2] |

| Appearance | Typically a pale yellow crystalline powder | [3] |

| Purity | Commercially available with ≥ 97% purity | [1][3] |

Synthesis Pathway: A Strategic Approach

The synthesis of Methyl 2-amino-4-cyanobenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and industrially scalable approach involves the reduction of a nitro group precursor, as outlined in methodologies for structurally related compounds.[4]

A plausible and efficient synthetic route commences with a suitable commercially available starting material, such as 2-nitro-4-cyanobenzoic acid. The synthesis can be logically broken down into two primary stages: esterification followed by reduction.

Experimental Protocol: Synthesis of Methyl 2-amino-4-cyanobenzoate

Part 1: Esterification of 2-nitro-4-cyanobenzoic acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-4-cyanobenzoic acid (1 equivalent).

-

Solvent and Catalyst: Add methanol in excess to serve as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is then carefully added.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 2-nitro-4-cyanobenzoate.

Part 2: Reduction of the Nitro Group

-

Reaction Setup: The methyl 2-nitro-4-cyanobenzoate from the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

Catalyst: A palladium on carbon (Pd/C) catalyst is added to the mixture.

-

Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (typically at a pressure of 0.5-3.5 MPa) with vigorous stirring at room temperature.[4] The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, the catalyst is carefully removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield the final product, Methyl 2-amino-4-cyanobenzoate. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Caption: Synthetic workflow for Methyl 2-amino-4-cyanobenzoate.

Pivotal Role in Drug Discovery and Development

The strategic placement of the amino, cyano, and methyl ester groups on the benzene ring makes Methyl 2-amino-4-cyanobenzoate a highly versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Building Block for Targeted Protein Degraders

A significant and cutting-edge application of this molecule is in the development of "protein degrader building blocks".[1] Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome pathway, to eliminate disease-causing proteins.[5]

Molecules known as Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] Methyl 2-amino-4-cyanobenzoate serves as a key precursor for the synthesis of ligands that bind to E3 ligases, such as Cereblon (CRBN). The amino group provides a reactive handle for further chemical modifications to build the complex PROTAC molecule.

Caption: Role in targeted protein degradation via PROTACs.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Beyond its role in protein degradation, Methyl 2-amino-4-cyanobenzoate is a valuable intermediate in the synthesis of a broader range of pharmaceuticals and agrochemicals.[3] The amino and cyano groups can be readily transformed into other functional groups, allowing for the construction of diverse molecular architectures. For instance, the amino group can be diazotized and replaced, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed.[2]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

Methyl 2-amino-4-cyanobenzoate is a molecule of significant interest to researchers and professionals in drug development. Its well-defined synthesis and versatile chemical handles make it an invaluable tool in the construction of complex and biologically active compounds. Its emerging importance in the field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. As research in these areas continues to expand, the demand for and applications of this key intermediate are poised to grow.

References

- Vertex AI Search. (n.d.). Methyl 2-amino-4-cyanobenzoate, min 97%, 1 gram.

- Appchem. (n.d.). Methyl 2-amino-4-cyanobenzoate | 159847-83-3 | C9H8N2O2.

- PubChem. (n.d.). Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668. National Institutes of Health.

- Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET.

- Fisher Scientific. (2011, May 6). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). Methyl 2-amino-5-cyanobenzoate.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.

- PubChem. (n.d.). Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668. National Institutes of Health.

- NCBI Bookshelf. (n.d.). Protein Degradation - The Cell. National Center for Biotechnology Information.

Sources

- 1. rsc.org [rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

A Technical Guide to Methyl 2-amino-4-cyanobenzoate: A Core Moiety in Modern Drug Discovery

Abstract: This guide provides an in-depth analysis of Methyl 2-amino-4-cyanobenzoate, a substituted anthranilate ester of significant interest to the pharmaceutical and chemical synthesis sectors. We will explore its fundamental chemical structure, physicochemical properties, a robust synthesis protocol, and its critical applications as a versatile building block, particularly in the development of targeted protein degraders. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique reactivity and structural features.

Introduction: The Strategic Importance of Substituted Anthranilates

Methyl 2-amino-4-cyanobenzoate belongs to the family of anthranilate esters, which are foundational scaffolds in organic synthesis. The strategic placement of an amine, a cyano group, and a methyl ester on the benzene ring imparts a unique and highly valuable reactivity profile. The nucleophilic amino group, the electron-withdrawing and synthetically versatile cyano group, and the ester moiety allow for sequential, regioselective modifications. This makes the molecule a powerful intermediate for constructing complex heterocyclic systems and other bioactive molecules. Its growing relevance is particularly noted in contemporary drug discovery, where it serves as a key component in the synthesis of novel therapeutic agents.[1]

Chemical Identity and Structure

The precise arrangement of functional groups is critical to the utility of this molecule. Understanding its formal nomenclature and key identifiers is the first step in its successful application.

-

IUPAC Name: Methyl 2-amino-4-cyanobenzoate

-

Canonical SMILES: COC(=O)C1=C(C=C(C=C1)C#N)N

The structure features a benzene ring substituted at position 1 with a methyl carboxylate group, at position 2 with an amino group, and at position 4 with a cyano group. This ortho-amino ester arrangement is characteristic of anthranilates, while the para-cyano group provides a key site for further chemical elaboration.

Physicochemical & Safety Data

A comprehensive understanding of the compound's physical properties and safety profile is essential for its proper handling, storage, and use in experimental design.

Physical and Chemical Properties

The data presented below has been aggregated from leading chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 176.17 g/mol | [2][3] |

| Appearance | Pale yellow crystalline powder | [1] |

| Purity | Typically ≥97% | [1][2] |

| Melting Point | 120-126 °C | [1] |

| Storage Conditions | Store at 0-8 °C for long-term stability. Room temperature is suitable for short-term storage. | [1][2] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-amino-4-cyanobenzoate is not widely available, data from closely related cyanobenzoate and aminobenzoate compounds provide authoritative guidance for handling.[4][5]

-

General Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4]

-

Hazards: May cause skin and serious eye irritation. Harmful if inhaled or swallowed.[5] May cause an allergic skin reaction.

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

On Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

-

Fire Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. Decomposition may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4]

Synthesis Protocol: Catalytic Reduction Approach

A robust and industrially scalable method for preparing Methyl 2-amino-4-cyanobenzoate involves the selective catalytic hydrogenation of its nitro precursor, Methyl 2-nitro-4-cyanobenzoate. This method is favored for its high yield, clean conversion, and ease of catalyst recovery.[6]

Reaction Principle

The core of the synthesis is the selective reduction of an aromatic nitro group to an amine without affecting the chemically sensitive cyano and ester functionalities. Palladium on carbon (Pd/C) is an exemplary catalyst for this transformation, offering high efficiency and selectivity under hydrogen pressure.

Experimental Workflow

Caption: Versatility of Methyl 2-amino-4-cyanobenzoate as a key chemical intermediate.

Broader Industrial Applications

Related aminocyanobenzoate structures are employed in the synthesis of agrochemicals for pest control and plant growth regulation, as well as in material science to enhance the thermal and mechanical properties of polymers. [1]While specific examples for the 2-amino-4-cyano isomer are less documented, its structural similarity suggests potential in these areas.

Conclusion

Methyl 2-amino-4-cyanobenzoate is more than a simple chemical reagent; it is a strategic building block for innovation in medicinal chemistry and beyond. Its well-defined structure, predictable reactivity, and accessible synthesis make it an invaluable tool for researchers. Its demonstrated role in the cutting-edge field of targeted protein degradation highlights its importance and ensures its continued relevance in the development of next-generation therapeutics.

References

-

PubChem. Methyl 4-amino-2-cyanobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Stancalls. Methyl 2-amino-4-cyanobenzoate, min 97%, 1 gram. Available from: [Link]

- Google Patents. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.

-

Appchem. Methyl 2-amino-4-cyanobenzoate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. appchemical.com [appchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

Solubility Profile of Methyl 2-amino-4-cyanobenzoate: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers

Abstract

Methyl 2-amino-4-cyanobenzoate (CAS No. 159847-83-3) is a substituted aromatic compound that serves as a valuable building block in the synthesis of complex bioactive molecules and pharmaceuticals.[1][2] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility in various organic solvents. Understanding and accurately determining solubility is a critical, non-negotiable step in preclinical development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[3][4] This guide provides a comprehensive technical overview of the theoretical principles governing the solubility of Methyl 2-amino-4-cyanobenzoate, a predictive qualitative analysis, and a detailed, field-proven protocol for its empirical determination.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a compound is not a random variable; it is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6] An analysis of the Methyl 2-amino-4-cyanobenzoate structure is essential for predicting its behavior.

Molecular Structure Analysis:

-

Aromatic Ring: The core benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar organic solvents.[7]

-

Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. Its presence increases the molecule's polarity and potential for solubility in protic solvents (e.g., alcohols).

-

Cyano Group (-C≡N): The nitrile group is strongly polar and a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.

-

Methyl Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor at its oxygen atoms.

The combination of a non-polar aromatic backbone with multiple polar, hydrogen-bonding functional groups results in a molecule of intermediate polarity. This structure suggests that its solubility will be highly dependent on the solvent's ability to engage in these specific intermolecular interactions.

Caption: Key functional groups of Methyl 2-amino-4-cyanobenzoate and their influence on polarity.

Predictive Qualitative Solubility Analysis

Based on the structural analysis, we can predict the qualitative solubility of Methyl 2-amino-4-cyanobenzoate in a range of common laboratory solvents. This serves as an essential starting point for experimental design.

| Solvent | Solvent Class | Predicted Solubility | Justification |

| Hexane | Non-Polar | Insoluble | The high polarity from the cyano, amino, and ester groups prevents dissolution in a purely non-polar aliphatic solvent. |

| Toluene | Non-Polar (Aromatic) | Sparingly Soluble | The aromatic ring of toluene can interact favorably with the compound's benzene ring (π–π stacking), but the solvent's low polarity is a poor match for the polar functional groups. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM's polarity is sufficient to dissolve the compound, though it cannot participate in hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the amino group, facilitating dissolution. |

| Ethyl Acetate | Polar Aprotic | Soluble | The polarity and ester functionality are well-matched to the solute. |

| Methanol / Ethanol | Polar Protic | Soluble | These solvents are polar and can act as both hydrogen bond donors and acceptors, effectively solvating all functional groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent capable of disrupting intermolecular forces and effectively solvating a wide range of compounds. |

| Water | Polar Protic | Sparingly Soluble to Insoluble | Despite the presence of hydrogen-bonding groups, the overall hydrophobic character of the aromatic ring is expected to limit aqueous solubility significantly.[7] |

Experimental Protocol: Thermodynamic Solubility Determination

While predictions are useful, empirical data is the only authoritative measure of solubility. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[8][9]

Workflow for Thermodynamic Solubility Determination

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of Methyl 2-amino-4-cyanobenzoate in a selected organic solvent at a controlled temperature.

Materials:

-

Methyl 2-amino-4-cyanobenzoate (purity ≥97%)[1]

-

Selected organic solvent (HPLC grade)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Calibrated pipettes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid Methyl 2-amino-4-cyanobenzoate to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[8] As a starting point, use approximately 10-20 mg of solid.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48 hours is recommended to ensure complete equilibration.[3]

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes). Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the organic solvent. Self-Validation Check: The presence of visible solid pellet post-centrifugation confirms that a saturated solution was achieved.

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Immediately dilute this aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument. This step is critical to prevent the compound from precipitating out of the saturated solution upon cooling or evaporation.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[4] A calibration curve prepared with known concentrations of Methyl 2-amino-4-cyanobenzoate is required for accurate quantification.[10]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Report the final solubility in standard units such as mg/mL or µg/mL.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Example: Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Example: Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Example: Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Example: Toluene | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat when handling the compound.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[13]

Conclusion

Methyl 2-amino-4-cyanobenzoate is a molecule of intermediate polarity, with its solubility profile being governed by a balance between its non-polar aromatic core and its polar, hydrogen-bonding functional groups. While theoretical predictions provide valuable guidance, the "gold standard" shake-flask method remains the definitive approach for generating the reliable, quantitative solubility data required for successful drug development and chemical synthesis. Adherence to rigorous experimental protocol is essential for obtaining data that can confidently inform downstream applications.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Spectroscopic Techniques - Solubility of Things. [Link]

-

Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. [Link]

-

Solubility of Organic Compounds. [Link]

-

Experiment_727_Organic Compound Functional Groups - Chemistry LibreTexts. [Link]

-

Table 2 Solubility of selected aromatic compounds in water at 25 °C. - ResearchGate. [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google P

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Aromatic Compounds | Solubility of Things. [Link]

-

Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. [Link]

-

Factors Affecting Solubility - BYJU'S. [Link]

-

Factors that Affect Solubility - Chemistry LibreTexts. [Link]

-

Methyl 2-amino-5-cyanobenzoate - Chem-Impex. [Link]

-

Methyl 4-amino-2-cyanobenzoate | CAS 1628431-65-1 | Chemical-Suppliers. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Methyl 2-amino-4-cyanobenzoate: A Versatile Building Block in Modern Organic Synthesis

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-cyanobenzoate is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Possessing an aniline-type amino group, a nitrile, and a methyl ester on a single benzene ring, this molecule offers a synthetically powerful platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a sought-after intermediate in the fields of medicinal chemistry, materials science, and agrochemicals.[1][2] This guide provides an in-depth analysis of the physicochemical properties, synthesis, and core reactivity of Methyl 2-amino-4-cyanobenzoate, with a focus on its application in the synthesis of heterocyclic systems and other high-value compounds.

Physicochemical and Structural Properties

Methyl 2-amino-4-cyanobenzoate, with the CAS Number 159847-83-3, is a stable organic compound typically supplied as a solid with a purity of 97% or higher.[3] Its structural arrangement—an ortho-amino ester (an anthranilate derivative) with a para-cyano group—is key to its synthetic utility. The electron-donating amino group activates the ring for certain transformations, while the electron-withdrawing cyano and ester groups modulate this reactivity and provide handles for further functionalization.

A summary of its key computed and known properties is presented below:

| Property | Value | Source |

| CAS Number | 159847-83-3 | [3] |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [4] |

| IUPAC Name | methyl 2-amino-4-cyanobenzoate | |

| Storage | Room temperature | [3] |

| Family | Protein Degrader Building Blocks | [3] |

Synthesis of the Building Block

The preparation of Methyl 2-amino-4-cyanobenzoate is not trivial and often begins from more readily available precursors. A common conceptual pathway involves the functionalization of a substituted nitrobenzene. For instance, a plausible route, adapted from related syntheses, starts with 2-nitro-4-cyanobenzoic acid methyl ester. This precursor undergoes catalytic hydrogenation to simultaneously reduce the nitro group to the desired amine and, if conditions are harsh enough, the cyano group. However, selective reduction of the nitro group is paramount.

A typical reaction involves charging a pressure vessel with the nitro-aromatic starting material, a suitable catalyst (e.g., Palladium on carbon), and a solvent like dilute hydrochloric acid.[5] The reaction is then subjected to hydrogen gas pressure at a controlled temperature to facilitate the selective reduction of the nitro group.[5]

Core Reactivity and Synthetic Applications

The power of Methyl 2-amino-4-cyanobenzoate lies in the differential reactivity of its three functional groups. This allows for selective, stepwise transformations, making it a cornerstone for building molecular complexity. This molecule is particularly valuable as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2]

Application in Heterocyclic Synthesis

The 1,2-aminoester functionality (anthranilate motif) is a classic precursor for the synthesis of numerous nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Synthesis of Quinazolinones: A prime example is the reaction with an acid chloride or anhydride. The amino group first acts as a nucleophile, forming an amide intermediate. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, leads to the formation of a quinazolinone ring system. The cyano group at the 4-position remains as a versatile handle for further elaboration, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions after conversion to a halide.

Transformations of the Cyano Group

The cyano group can be readily transformed into other important functional groups.

-

Reduction: Catalytic hydrogenation (e.g., using Raney Nickel or a Platinum catalyst) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary amine (aminomethyl group). This transformation is particularly useful for creating flexible linkers in drug molecules. A patent describes a related process where a 2-nitro-4-cyano methyl benzoate is reduced with hydrogen gas in the presence of a catalyst to yield the corresponding aminomethyl compound.[5]

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile first to a primary amide and then to a carboxylic acid. This allows for the creation of di- or tri-acidic scaffolds.

Case Study: A Protocol for N-Acetylation

To illustrate its utility, a standard protocol for the N-acetylation of the amino group is provided below. This reaction is fundamental, often serving as a protection step or as the first step in a multi-step synthesis.

Objective: To synthesize Methyl 2-acetamido-4-cyanobenzoate.

Materials:

-

Methyl 2-amino-4-cyanobenzoate (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount) or Triethylamine (1.5 eq) as a base

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-4-cyanobenzoate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

-

Addition of Reagents: To the stirred solution, add the base (e.g., triethylamine, 1.5 eq). Cool the flask to 0 °C using an ice bath.

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. Causality Insight: The addition is performed slowly at 0 °C to control the exothermic reaction and prevent potential side reactions. The base is essential to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

-

Workup: Once the reaction is complete, quench the mixture by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 2-acetamido-4-cyanobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Conclusion and Future Outlook

Methyl 2-amino-4-cyanobenzoate is a quintessential example of a modern synthetic building block. Its trifunctional nature provides chemists with a robust and flexible platform for the efficient construction of diverse and complex molecules. Its role in synthesizing key intermediates for pharmaceuticals, particularly heterocyclic scaffolds, underscores its importance in drug discovery and development.[2][6][7] The continued exploration of new reactions and applications for this versatile molecule will undoubtedly lead to novel discoveries in both academic and industrial research laboratories.

References

- EvitaChem. Methyl 2-amino-4-chloro-5-cyanobenzoate (EVT-12232274).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 53419668, Methyl 4-amino-2-cyanobenzoate.

- Voigt Global Distribution LLC. Methyl 2-amino-4-cyanobenzoate, min 97%, 1 gram.

- Google Patents. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.

- Chem-Impex International. Methyl 2-amino-5-cyanobenzoate.

- BenchChem. A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives.

- University of Michigan News. Designing a safer building block for drug discovery by harnessing visible light.

-

PubMed. Drug evolution: p-aminobenzoic acid as a building block. Available from: [Link]

Sources

- 1. Buy Methyl 2-amino-4-chloro-5-cyanobenzoate (EVT-12232274) [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

- 6. news.umich.edu [news.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Methyl 2-amino-4-cyanobenzoate: A Versatile Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Need for Advanced Building Blocks

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins entirely.[3][4] This approach offers the potential to address targets previously considered "undruggable," opening up approximately 80% of the proteome that is inaccessible to conventional small molecules.[1][3]

At the heart of TPD are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker joining them.[1][5] The design and synthesis of effective degraders are critically dependent on the quality and versatility of the chemical building blocks used to construct these complex molecules.[5]

This guide focuses on Methyl 2-amino-4-cyanobenzoate , a highly valuable and versatile building block in the TPD toolkit. Its unique trifunctional nature—an aniline amine, a methyl ester, and a cyano group on a benzene ring—provides medicinal chemists with multiple strategic handles for elaboration into sophisticated degrader molecules, particularly as a precursor for ligands that recruit the Cereblon (CRBN) E3 ligase.[6][7]

Physicochemical Properties and Synthesis of Methyl 2-amino-4-cyanobenzoate

A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis.

Key Physicochemical Data

The structural features of Methyl 2-amino-4-cyanobenzoate directly influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| CAS Number | 159847-83-3 | [8][9] |

| Molecular Formula | C₉H₈N₂O₂ | [8][9] |

| Molecular Weight | 176.17 g/mol | [8] |

| Appearance | Off-white to light yellow powder | Supplier Data |

| Purity | Typically ≥97% | [9] |

| Storage | Room temperature, protected from light and moisture | [9] |

Representative Synthesis

While commercially available, understanding the synthesis of Methyl 2-amino-4-cyanobenzoate provides insight into potential impurities and alternative derivatization strategies. A common route involves the modification of a precursor like 2-nitro-4-cyanobenzoic acid methyl ester.

A relevant patented method describes the reduction of both a nitro and a cyano group on a benzoate scaffold.[10] For the specific synthesis of Methyl 2-amino-4-cyanobenzoate, a more targeted approach starting from 2-amino-4-bromobenzoic acid could be envisioned, involving a cyanation reaction. A general procedure for such a transformation is outlined below.

Workflow: Synthesis via Cyanation

Caption: Palladium-catalyzed synthesis of the target compound.

Application as a Precursor to Cereblon (CRBN) E3 Ligase Ligands

The primary utility of Methyl 2-amino-4-cyanobenzoate in TPD is its role as a key intermediate in the synthesis of Pomalidomide and Lenalidomide analogues.[11][12] These molecules, known as immunomodulatory imide drugs (IMiDs), are potent binders of the Cereblon (CRBN) E3 ligase, one of the most widely recruited E3 ligases in PROTAC design.[7][13]

The synthesis of these CRBN ligands typically involves a crucial condensation step between a substituted aminobenzoate derivative and a glutarimide moiety.[12][14] The 2-amino group of our building block is essential for this cyclization, while the 4-cyano group serves as a versatile synthetic handle that can be transformed or used as an attachment point for the linker element of the PROTAC.

Mechanistic Rationale: From Building Block to CRBN Ligand

The transformation of Methyl 2-amino-4-cyanobenzoate into a functional CRBN ligand involves two key steps:

-

Amide Bond Formation: The aniline nitrogen of the building block is acylated with a derivative of glutaric acid (e.g., glutamic acid hydrochloride or a protected glutarimide precursor). This step forms the open-chain precursor to the final glutarimide ring.

-

Cyclization/Condensation: Under acidic or thermal conditions, the newly formed amide undergoes an intramolecular cyclization with the methyl ester to form the characteristic glutarimide ring of the Pomalidomide-like scaffold.

This process creates a core structure that can be further functionalized. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing orthogonal points for linker attachment.[10]

Workflow: From Building Block to Pomalidomide Analogue

Caption: Synthetic pathway to an E3 ligase-linker conjugate.

Detailed Experimental Protocol: Amide Coupling

Amide bond formation is one of the most common and critical reactions in medicinal chemistry.[15] The following protocol details a representative amide coupling reaction using Methyl 2-amino-4-cyanobenzoate with a generic carboxylic acid, a foundational step before cyclization.

Objective: To synthesize an N-acylated derivative of Methyl 2-amino-4-cyanobenzoate.

Materials:

-

Methyl 2-amino-4-cyanobenzoate (1.0 eq)

-

Carboxylic Acid of interest (e.g., Boc-protected amino acid) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester, minimizing side reactions.[16]

-

Amine Addition: In a separate flask, dissolve Methyl 2-amino-4-cyanobenzoate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the desired amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Reagent Choice:

-

HATU: A highly efficient, modern coupling reagent that minimizes racemization, which is particularly important when working with chiral carboxylic acids.[16][17]

-

DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation process.

-

Anhydrous Conditions: Essential to prevent hydrolysis of the activated ester and the coupling reagent, which would lead to lower yields.

Troubleshooting and Key Considerations

-

Low Coupling Yield: Ensure all reagents and solvents are anhydrous. Consider alternative coupling reagents like COMU, which has shown high efficiency, even in aqueous media under specific conditions.[18] Double-check the purity of the starting materials.

-

Side Reactions: The aniline nitrogen is relatively nucleophilic. In complex syntheses, protection of this amine (e.g., as a Boc-carbamate) may be necessary before performing transformations on other parts of the molecule, followed by a deprotection step.

-

Poor Solubility: While generally soluble in common organic solvents like DMF, DMSO, and chlorinated solvents, solubility issues can arise with larger, more complex derivatives. Sonication or gentle heating can aid dissolution.

-

Cyano Group Reactivity: The cyano group is generally stable under standard amide coupling and purification conditions. However, it is sensitive to strongly acidic or basic hydrolysis and harsh reducing agents. This stability should be considered when planning multi-step synthetic sequences.

Conclusion

Methyl 2-amino-4-cyanobenzoate is more than just a simple chemical; it is a strategic enabler for the rapid and efficient synthesis of novel protein degraders. Its well-defined structure provides chemists with reliable and predictable reactivity, making it an ideal starting point for constructing sophisticated Pomalidomide-based E3 ligase ligands.[19] As the field of Targeted Protein Degradation continues to evolve, the demand for versatile, high-quality building blocks like Methyl 2-amino-4-cyanobenzoate will undoubtedly grow, cementing its role as a cornerstone of modern drug discovery.[3]

References

- G. G. C. T. a. C. I. G. G. C. T. a. C. I. G. G. C. T. a. C. I. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters23, 360-365 (2013).

- Methyl 2-amino-4-cyanobenzoate, 98% Purity, C9H8N2O2, 5 grams. CP Lab Safety.

- Degrader Building Blocks for Targeted Protein Degrad

- Methyl 4-amino-2-cyanobenzo

- Methyl 2-amino-4-cyanobenzo

- Methyl 4-amino-2-cyanobenzoate | CAS 1628431-65-1. Chemical-Suppliers.

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker

- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC.

- Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. PubMed Central.

- Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding.

- Degrader Building Blocks for Targeted Protein Degrad

- Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure-Degradation Rel

- A beginner's guide to PROTACs and targeted protein degrad

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker

- Targeted Protein Degradation: Toolkit, Building Blocks & Linkers. Key Organics.

- Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.

- H. C. L. H. et al. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. MDPI (2020).

- J. P. J. P. J. L. J. L. S. L. S. L. H. K. H. K.

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- Amide Coupling in Medicinal Chemistry.

- Evolution of amide bond formation.

- Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C

- Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters17, 3968-3971 (2015).

Sources

- 1. Degrader Building Blocks for Targeted Protein Degradation [merckmillipore.com]

- 2. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. portlandpress.com [portlandpress.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. calpaclab.com [calpaclab.com]

- 10. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

- 11. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure-Degradation Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hepatochem.com [hepatochem.com]

- 18. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

"Methyl 2-amino-4-cyanobenzoate" reactivity of the amino and cyano groups

An In-Depth Technical Guide to the Reactivity of Methyl 2-amino-4-cyanobenzoate

Introduction: The Strategic Importance of a Trifunctional Scaffolding

Methyl 2-amino-4-cyanobenzoate is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic amino group, an electrophilic cyano group, and a methyl ester on a single benzene ring, presents a unique and versatile platform for chemical synthesis.[1] The electronic interplay between the electron-donating amino group (-NH₂) and the two electron-withdrawing substituents—the cyano (-C≡N) and methyl ester (-COOCH₃) groups—governs the molecule's reactivity, enabling selective and orthogonal transformations. This guide provides an in-depth analysis of the chemical behavior of the amino and cyano functionalities, offering field-proven insights and detailed experimental frameworks for their strategic manipulation. This molecule is a valuable building block, particularly in the development of complex organic compounds like protein degraders.[2]

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical properties is paramount before its application in synthesis. The key data for Methyl 2-amino-4-cyanobenzoate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [2][3] |

| Molecular Weight | 176.17 g/mol | [3] |

| CAS Number | 159847-83-3 | [2][4] |

| IUPAC Name | methyl 2-amino-4-cyanobenzoate | [3] |

| Appearance | Yellow to brown solid | [5] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)N)C#N | [3] |

Electronic Profile: A Dance of Donors and Acceptors

The reactivity of Methyl 2-amino-4-cyanobenzoate is dictated by the electronic effects of its three substituents. The amino group is a powerful activating group that donates electron density to the aromatic ring through resonance, preferentially at the ortho and para positions.[6][7] Conversely, the cyano and methyl ester groups are electron-withdrawing, deactivating the ring towards electrophilic attack. This push-pull dynamic creates a unique electronic landscape that influences the reactivity of each functional group.

The amino group's activating effect is somewhat attenuated by the two withdrawing groups, which lower the electron density on the ring and on the nitrogen atom itself.[8] This makes the amino group less basic and nucleophilic than in aniline, but it remains a potent site for chemical modification.[8]

Caption: Electronic effects on the Methyl 2-amino-4-cyanobenzoate scaffold.

Part 1: Reactivity of the Amino Group (-NH₂)

Despite being electronically dampened, the amino group remains a versatile nucleophilic center for a wide array of synthetic transformations.[8] Its position ortho to the methyl ester allows it to be a key participant in the formation of various heterocyclic systems.

Key Transformations

-

N-Acylation and N-Sulfonylation: This is the most common and critical reaction, often employed as a protection strategy to prevent the amino group from interfering with subsequent reactions. The resulting amide or sulfonamide is significantly less nucleophilic and deactivates the ring, allowing for selective chemistry at other sites.

-

Diazotization (Sandmeyer-Type Reactions): The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (e.g., halides, -CN, -OH), providing a powerful method for further functionalization of the aromatic ring.

-

N-Alkylation and N-Arylation: While direct alkylation can be challenging due to risks of over-alkylation, reductive amination or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide controlled routes to secondary and tertiary amines.

-

Heterocycle Synthesis: The ortho-relationship between the amino group and the methyl ester is a classic precursor for constructing fused heterocycles. For instance, condensation with appropriate reagents can lead to the formation of quinazolinones, a privileged scaffold in medicinal chemistry.

Caption: Major reaction pathways originating from the amino group.

Experimental Protocol: N-Acetylation (Protection)

-

Principle: This protocol describes the protection of the amino group via acylation with acetic anhydride. Pyridine acts as a non-nucleophilic base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Materials:

-

Methyl 2-amino-4-cyanobenzoate

-

Pyridine (anhydrous)

-

Acetic Anhydride

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

-

-

Methodology:

-

Dissolve Methyl 2-amino-4-cyanobenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.5 eq) dropwise, followed by the slow addition of acetic anhydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

-

Purify by recrystallization or column chromatography as needed.

-

-

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy (appearance of a new methyl singlet around δ 2.2 ppm and a downfield shift of aromatic protons) and the disappearance of the N-H stretch in the IR spectrum.

Part 2: Reactivity of the Cyano Group (-C≡N)

The cyano group is a versatile functional group that can be transformed into several other valuable moieties.[9] Its carbon atom is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to nucleophilic attack.[8][10]

Key Transformations

-

Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions.[10][11] Strong acid catalysis (e.g., H₂SO₄/H₂O, heat) typically converts the nitrile first to an amide and then to a carboxylic acid.[10] Basic hydrolysis (e.g., NaOH/H₂O, heat) yields a carboxylate salt, which requires an acidic workup to furnish the carboxylic acid.[11]

-

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel).[10][11] This transformation introduces a new basic and nucleophilic center, orthogonal in reactivity to the original aniline-type amine.

-

Reaction with Organometallics: Grignard reagents or organolithiums can add to the electrophilic carbon of the nitrile.[10][11] The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. This provides a robust method for C-C bond formation.[10]

Caption: Major reaction pathways originating from the cyano group.

Experimental Protocol: Nitrile Reduction to Primary Amine

-

Principle: This protocol details the reduction of the nitrile to a benzylamine using Lithium Aluminum Hydride (LiAlH₄), a potent source of hydride ions.[10] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

Materials:

-

N-protected Methyl 2-amino-4-cyanobenzoate (starting material should have the amino group protected, e.g., as an acetamide, to prevent side reactions).

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution for quenching.

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck flask, dropping funnel, condenser, magnetic stirrer.

-

-

Methodology:

-

In a flame-dried three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve the N-protected starting material (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Causality Note: Slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C. Quench the reaction with extreme caution by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Safety Note: This quenching process generates hydrogen gas and should be performed in a well-ventilated fume hood.

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter the solids and wash thoroughly with ethyl acetate or THF.

-

Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the primary amine.

-

-

Self-Validation: Successful reduction is indicated by the disappearance of the nitrile peak (~2230 cm⁻¹) in the IR spectrum and the appearance of new signals corresponding to the -CH₂- group in the ¹H NMR spectrum (typically a singlet around δ 3.8-4.0 ppm).

Orthogonal Reactivity and Synthetic Strategy

The true synthetic power of Methyl 2-amino-4-cyanobenzoate lies in the ability to selectively address one functional group while leaving the others intact.[12] This orthogonality is the cornerstone of efficient molecular construction. The general hierarchy of reactivity allows for a protection-based strategy.

-

Protect the Most Reactive Group: The amino group is typically the most nucleophilic and basic site. Protecting it as an amide or carbamate is almost always the first step.

-

Transform the Target Group: With the amine masked, the nitrile or ester can be selectively targeted. For example, the nitrile can be reduced without affecting the ester using specific borane reagents, or the ester could be saponified under conditions that leave the nitrile and protected amine untouched.

-

Deprotect and Further Functionalize: Once the desired transformation is complete, the protecting group on the amine can be removed to either reveal the final product or to allow for subsequent reactions at the nitrogen center.

Caption: A representative workflow for orthogonal synthesis.

Conclusion

Methyl 2-amino-4-cyanobenzoate is more than a simple chemical; it is a strategic building block offering three distinct points of chemical diversity. A thorough understanding of the electronic interplay between its functional groups is crucial for harnessing its full potential. The amino group provides a nucleophilic handle for building heterocyclic scaffolds and introducing nitrogen-based substituents, while the cyano group serves as a precursor to amines, amides, and carboxylic acids. By employing carefully planned protection and reaction sequences, chemists can leverage the molecule's orthogonal reactivity to construct complex, high-value compounds for applications ranging from drug discovery to materials science.

References

- Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. (n.d.). BenchChem.

-

Methyl 4-amino-2-cyanobenzoate. (n.d.). PubChem, National Institutes of Health. [Link]

- A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers. (2025, November). BenchChem.

-

Aminonitriles as building blocks in organic chemistry. (2018, April 26). Johannes Gutenberg-Universität Mainz. [Link]

-

Remko, M., & van der Lugt, W. T. A. M. (1998). Electron Energy Loss and DFT/SCI Study of the Singlet and Triplet Excited States of Aminobenzonitriles and Benzoquinuclidines: Role of the Amino Group Twist Angle. The Journal of Physical Chemistry A, 102(38), 7441–7450. [Link]

-

Methyl 2-amino-4-cyanobenzoate, min 97%, 1 gram. (n.d.). HBAR Scientific. [Link]

-

Methyl 4-amino-2-cyanobenzoate. (n.d.). Chemical-Suppliers.com. [Link]

-

do Amaral, A. L., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm, 13(5), 843-854. [Link]

-

Methyl 2-amino-4-cyanobenzoate, 98% Purity, C9H8N2O2, 5 grams. (n.d.). CP Lab Safety. [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of South Carolina. [Link]

-

Nitriles. (2000). In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

van der Vaart, A., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory. Physical Chemistry Chemical Physics, 18(3), 1937-1944. [Link]

-

Yuan, L., et al. (2019). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. Bioconjugate Chemistry, 30(1), 143-150. [Link]

-

Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

-

How Amino and Nitro Substituents Direct Electrophilic Aromatic Substitution in Benzene: Explanation with Kohn-Sham Molecular Orbital Theory and Voronoi Deformation Density Analysis. (2016, January 14). ResearchGate. [Link]

-

Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024, July 6). National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Derivatization of Methyl 2-amino-4-cyanobenzoate: A Versatile Scaffold for Advanced Synthesis

For Immediate Release

A Deep Dive into the Synthetic Potential of a Key Pharmaceutical Building Block

This technical guide offers an in-depth exploration of the derivatization potential of Methyl 2-amino-4-cyanobenzoate, a trifunctional aromatic compound that serves as a pivotal starting material in the synthesis of a wide array of complex organic molecules. With its strategically positioned amino, cyano, and methyl ester functionalities, this molecule presents a rich landscape for chemical modification, making it a highly valuable asset for researchers, medicinal chemists, and professionals in drug development and materials science. This document provides a senior application scientist's perspective on the causality behind experimental choices, self-validating protocols, and authoritative grounding in the scientific literature.

The Core Structure: A Hub of Reactivity